Indoline-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
763047-58-1 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2,3-dihydroindole-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H,11,12) |
InChI Key |
TYHYESDUJZRBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Indoline 1 Carboxylic Acid and Its Core Structure
Established Retrosynthetic Approaches to the Indoline (B122111) Nucleus
Retrosynthetic analysis of the indoline core reveals several key bond disconnections that have formed the basis for classical and contemporary synthetic strategies. These approaches primarily involve the formation of the five-membered nitrogen-containing ring through either reductive or cyclization pathways.
Reductive Strategies for Dihydroindole Core Construction
Reductive methods are a cornerstone in the synthesis of the dihydroindole (indoline) core, often starting from more oxidized indole (B1671886) precursors. A notable example is the reductive interrupted Fischer indolization, a process that enables the concise assembly of the 20-oxoaspidospermidine framework. researchgate.netacs.orgacs.org This strategy halts the traditional Fischer indole synthesis at the indolenine stage, which can then be selectively reduced to the desired dihydroindole. acs.org For instance, the use of a modified Wolff-Kishner reduction has been successfully employed to convert the intermediate, allowing for the synthesis of complex alkaloids like (–)-aspidospermidine. acs.org
Another approach involves the tandem reductive alkylation of indoles with aldehydes. sci-hub.se This is followed by an asymmetric hydrogenation of the resulting 2,3-substituted indole, catalyzed by a palladium complex, to yield chiral cis-2,3-disubstituted indolines with high enantiomeric excess. sci-hub.se Furthermore, the reduction of N-(tert-butoxycarbonyl)indoles to their corresponding indoline derivatives can be achieved in good yields using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent at room temperature, catalyzed by palladium. organic-chemistry.org
Visible-light-induced photocatalysis has also emerged as a powerful tool for the dearomative annulation of indoles, leading to the formation of polycyclic indolines. researchgate.net These reactions often proceed through radical cascade mechanisms, offering a mild and sustainable route to complex indoline structures. researchgate.net
Cyclization Reactions in Indoline Framework Formation
The construction of the indoline framework frequently relies on intramolecular cyclization reactions. One of the most prominent methods is the palladium-catalyzed intramolecular C-H amination. This strategy avoids the need for pre-functionalized starting materials by directly forming the C-N bond. acs.org
A variety of cyclization strategies have been developed:
Heck Cyclization: A 5-exo-trig Heck cyclization followed by an intramolecular direct C-H functionalization has been used to synthesize spirocyclic indolines. sci-hub.se
Radical Cyclization: Free radical cyclization of allyl anilines can produce indolines, which can subsequently be oxidized to indoles if desired. nih.gov
Cascade Reactions: Cascade Michael/aza-cyclization reactions of α-bromoacetophenone derivatives provide a pathway to 2,3-disubstituted indolines. sci-hub.se Similarly, a palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones yields diverse indolines. organic-chemistry.org
Catalyst-Controlled Cyclization: The reaction of 2-indolylmethanols with azonaphthalene can be controlled by the choice of catalyst to produce a variety of indole-fused scaffolds. rsc.org
Catalytic Synthesis of Indoline-1-carboxylic Acid and its Derivatives
Modern synthetic chemistry has increasingly turned to catalytic methods to enhance the efficiency, selectivity, and scope of indoline synthesis. Transition-metal catalysis, in particular, has proven to be a powerful tool for constructing the indoline core and its derivatives, including those with a carboxylic acid moiety at the 1-position.
Transition-Metal-Catalyzed Annulations and Aminations
Transition-metal-catalyzed reactions, such as annulations and aminations, are at the forefront of indoline synthesis. sioc-journal.cn These methods often involve the activation of C-H bonds, offering a more atom-economical approach compared to classical cross-coupling reactions that require pre-functionalized substrates. acs.org
Palladium catalysis has been extensively utilized for the intramolecular C-H amination to form the indoline ring system. organic-chemistry.orgorganic-chemistry.org This approach typically involves the use of a directing group to facilitate the C-H activation and subsequent C-N bond formation. rsc.orgacs.org
An efficient protocol for synthesizing indoline compounds involves the palladium-catalyzed intramolecular amination of ortho-C(sp²)–H bonds in β-arylethylamine substrates protected with a picolinamide (B142947) (PA) group. organic-chemistry.org This method is characterized by its high efficiency, low catalyst loadings, and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org The picolinamide directing group can be readily removed after the cyclization. organic-chemistry.org
The general reaction scheme is as follows:
A β-arylethylamine substrate with a directing group (e.g., picolinamide) is treated with a palladium catalyst.
The catalyst facilitates the intramolecular C-H activation of an ortho C-H bond on the aryl ring.
Subsequent C-N bond formation leads to the indoline ring.
This methodology has been shown to tolerate a wide range of functional groups and has been applied to the synthesis of complex molecules. organic-chemistry.org Research has also explored the use of different directing groups and oxidants to optimize the reaction. organic-chemistry.org For instance, Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives using PhI(OAc)₂ as an oxidant provides access to various substituted indolines in good yields. organic-chemistry.org
Copper-based catalytic systems offer a valuable alternative to palladium for the synthesis of indole derivatives. researchgate.net One notable application is the synthesis of 1-substituted indoles from indoline or indoline carboxylic acid precursors. This process involves an initial aromatization of the indoline core, followed by a copper-catalyzed C-N cross-coupling reaction with various aryl halides. researchgate.net
Nano copper oxide (nano CuO) has been employed as a recyclable catalyst for this transformation, in conjunction with a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net This method provides good to excellent yields of 1-substituted indoles and the catalyst can be recycled multiple times without a significant loss of activity. researchgate.net
Furthermore, copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides has been developed to synthesize C2-spiro-pseudoindoxyls. acs.org This reaction proceeds through the functionalization of two sp² C-H bonds and is believed to involve a highly reactive 3H-indol-3-one intermediate. acs.org
Rhodium- and Cobalt-Catalyzed Methodologies for Indoline Systems
Transition-metal catalysis provides powerful tools for constructing indoline frameworks through C-H activation and annulation strategies. Rhodium (Rh) and Cobalt (Co), in particular, have emerged as effective catalysts for these transformations.
Rhodium(III)-catalyzed reactions are widely used for synthesizing fused indoles and functionalized indole systems. nih.gov These methods often involve the direct C-H functionalization of indole moieties, leading to complex polycyclic molecules. nih.gov For instance, Rh(III) catalysis can facilitate the cascade annulation of o-indolo anilines with diazo compounds to produce indole-fused diazepines. nih.gov Another approach involves the oxidative coupling of simple N-acetyl anilines and alkynes mediated by a rhodium(III) catalyst, such as [Rh(Cp*)Cl2]2, in the presence of a Cu(II) oxidant, to yield highly functionalized indoles. acs.org The mechanism often proceeds through the formation of a five-membered rhodacycle intermediate via C–H activation. nih.gov
Cobalt-catalyzed methods offer a more cost-effective alternative to noble metal catalysts like rhodium and palladium. chemistryviews.org Cobalt(III)-catalyzed C–H/N–O functionalization with nitrones has been developed for the selective synthesis of indoles. mdpi.com A novel method for synthesizing indolines utilizes o‐aminobenzylidine N‐tosylhydrazones, which proceed through a cobalt(III)–carbene radical intermediate. nih.govd-nb.info This transformation, catalyzed by inexpensive and stable catalysts like [Co(II)(TPP)], involves a 1,5‐hydrogen atom transfer (1,5-HAT) followed by a radical rebound mechanism. nih.govd-nb.info This represents the first example of a cobalt(III)‐carbene radical mediated C−H activation/rebound for synthesizing N‐heterocyclic compounds. nih.gov
Table 1: Comparison of Rhodium- and Cobalt-Catalyzed Indoline Synthesis
| Feature | Rhodium-Catalyzed Methodology | Cobalt-Catalyzed Methodology |
| Typical Catalysts | [RhCp*Cl2]2, Other Rh(III) complexes nih.govacs.org | [Co(II)(TPP)], Other Co(III) complexes mdpi.comnih.govd-nb.info |
| Common Substrates | N-acetyl anilines, alkynes, o-indolo anilines nih.govacs.org | o-aminobenzylidine N-tosylhydrazones, ortho-alkenylanilines mdpi.comnih.govd-nb.info |
| Key Intermediates | Five-membered rhodacycle nih.gov | Cobalt(III)–carbene radical nih.govd-nb.info |
| Reaction Mechanism | C-H activation, oxidative coupling, cascade annulation nih.govacs.org | 1,5-hydrogen atom transfer (1,5-HAT), radical rebound nih.govd-nb.info |
| Advantages | High efficiency, selectivity, and functional group tolerance for complex fused systems. nih.gov | Use of inexpensive, earth-abundant metals; novel radical-based reactivity. chemistryviews.orgnih.govd-nb.info |
Organocatalytic and Metal-Free Strategies for this compound Synthesis
In a shift towards greener and more sustainable chemistry, organocatalytic and metal-free approaches for synthesizing indoline derivatives have gained significant traction. These methods avoid the use of potentially toxic and expensive heavy metals.
Organocatalysis employs small organic molecules to catalyze reactions. For the synthesis of indoline structures, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates from 3-vinyl indoles. helsinki.fi Additionally, indoline-3-carboxylic acid itself has been developed as an organocatalyst for Mannich-type reactions, affording products with high diastereo- and enantioselectivity. nih.gov N-heterocyclic carbenes (NHCs) have also been used in the oxidative N-acylation of indoles with aldehydes, providing a chemoselective route to N-acylindoles under mild conditions. rsc.org
Metal-free strategies often rely on the use of mediators or electrochemistry. A one-pot, metal-free synthesis of N-alkyl indoles has been developed from indoline-2-carboxylic acid and alkyl halides using 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) for oxidative decarboxylative aromatization. sioc-journal.cn Another notable metal-free method is the direct decarboxylative fluoroacylation of indole carboxylic acids with fluorinated acids, which proceeds without any catalyst or additive. acs.org Furthermore, electrochemical methods using iodine as a mediator allow for the switchable synthesis of indoline and indole derivatives from 2-vinyl anilines. organic-chemistry.orgorganic-chemistry.org
Table 2: Overview of Organocatalytic and Metal-Free Synthesis Strategies
| Strategy | Catalyst/Reagent | Substrates | Products | Key Features |
| Organocatalysis | Chiral Phosphoric Acid helsinki.fi | 3-Vinyl Indoles, Imino Esters | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | Asymmetric synthesis, high enantioselectivity. helsinki.fi |
| Organocatalysis | Indoline-3-carboxylic acid nih.gov | Aldimines, Carbonyl compounds | Mannich bases | Catalyst derived from the core structure, high diastereo- and enantioselectivity. nih.gov |
| Metal-Free | DDQ sioc-journal.cn | Indoline-2-carboxylic acid, Alkyl halides | N-Alkyl Indoles | Mild, one-pot oxidative decarboxylative aromatization. sioc-journal.cn |
| Metal-Free | None (neat conditions) acs.org | Indole carboxylic acids, Fluorinated acids | Fluorinated indol-3-yl ketones | No catalyst or additives, high efficiency, green chemistry. acs.org |
| Metal-Free Electrochemistry | Iodine (mediator) organic-chemistry.org | 2-Vinyl Anilines | Indolines and Indoles | Switchable synthesis, avoids external chemical oxidants. organic-chemistry.org |
Multi-Component Reactions (MCRs) for Complex Indoline Carboxylic Acid Systems
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, are highly efficient for building molecular complexity. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for indole chemistry. researchgate.net
A novel Ugi-type MCR has been developed for the synthesis of indole carboxamide amino amides. acs.org This reaction utilizes indole-N-carboxylic acids (prepared from indoles and CO2), aldehydes, amines, and isocyanides. researchgate.netacs.org This method provides rapid access to diverse indole-tethered peptide structures with high atom economy and under mild conditions. acs.orgresearchgate.net The scalability of this reaction has been demonstrated, highlighting its practical utility in medicinal chemistry. acs.org
Another example involves a three-component reaction of secondary α-amino acids, dialkyl acetylenedicarboxylate, and 3-methyleneoxindoles, which yields functionalized spiro[indoline-3,3′-pyrrolidines] with high diastereoselectivity. rsc.org These MCRs represent a powerful tool for the convergent and efficient synthesis of complex molecules based on the indoline carboxylic acid framework. researchgate.net
Table 3: Examples of Multi-Component Reactions for Indoline Systems
| Reaction Type | Components | Product Class | Reference |
| Ugi-type 5-Component Reaction | Indole-N-carboxylic acids, Aldehydes, Amines, Isocyanides, C2 building blocks researchgate.netresearchgate.net | β-indole carboxamide amino amides | researchgate.netresearchgate.net |
| Ugi-type 4-Component Reaction | Indole-N-carboxylic acids, Aldehydes, Amines, Isocyanides acs.org | Indole carboxamide amino amides | acs.org |
| 1,3-Dipolar Cycloaddition | Secondary α-amino acids, Dialkyl acetylenedicarboxylate, 3-Methyleneoxindoles rsc.org | Spiro[indoline-3,3′-pyrrolidines] | rsc.org |
Chemoenzymatic Synthesis and Biocatalytic Pathways for Indole/Indoline Carboxylic Acids
The integration of biological catalysts (enzymes) into synthetic routes, known as chemoenzymatic synthesis, offers unparalleled selectivity and mild reaction conditions. Several biocatalytic pathways have been engineered and applied to the synthesis of indole and indoline carboxylic acids.
A notable chemoenzymatic synthesis produces enantiomerically pure (S)-indoline-2-carboxylic acid, a key intermediate for certain pharmaceuticals. researchgate.net This three-step process involves a Perkin condensation to form an ortho-chlorocinnamic acid derivative, which is then converted to (S)-ortho-chlorophenylalanine using the enzyme phenylalanine ammonia (B1221849) lyase (PAL), followed by a copper-catalyzed ring closure. researchgate.net Another approach uses an immobilized lipase (B570770) from Candida antarctica (Chirazyme L-2) for the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester, yielding the (S)-carboxylic acid with >99.9% enantiomeric excess (ee). oup.com
Nature provides biosynthetic pathways that can be harnessed and engineered. The indole-3-acetamide (B105759) (IAM) pathway, involving the enzymes tryptophan-2-monooxygenase (iaaM) and indole-3-acetamide hydrolase (iaaH), converts tryptophan to indole-3-acetic acid (IAA). acs.orgazocleantech.com This pathway has been reconstructed in E. coli for the efficient de novo biosynthesis of IAA and its derivatives from glucose. acs.org Furthermore, new-to-nature enzymatic reactions have been developed through directed evolution. Engineered cytochrome P451 variants can catalyze intramolecular C(sp³)–H amination of aryl azides to produce chiral indolines with high efficiency and selectivity. acs.org
Table 4: Chemoenzymatic and Biocatalytic Approaches to Indole/Indoline Carboxylic Acids
| Approach | Key Enzyme(s) / Catalyst | Starting Material | Product | Key Finding |
| Chemoenzymatic | Phenylalanine Ammonia Lyase (PAL), Copper catalyst researchgate.net | ortho-chlorocinnamic acid | (S)-2-Indolinecarboxylic acid | Highly efficient three-step asymmetric synthesis. researchgate.net |
| Chemoenzymatic | Candida antarctica Lipase oup.com | N-Boc-indoline-2-carboxylic acid methyl ester | (S)-N-Boc-indoline-2-carboxylic acid | Enzymatic kinetic resolution with excellent enantioselectivity (E > 1000). oup.com |
| Biocatalytic Pathway | Tryptophan-2-monooxygenase (iaaM), Indole-3-acetamide hydrolase (iaaH) acs.org | Tryptophan / Glucose | Indole-3-acetic acid (IAA) | Reconstitution of a plant microbiome pathway in E. coli for de novo synthesis. acs.org |
| Engineered Biocatalysis | Engineered Cytochrome P411 variant acs.org | Aryl azides | Chiral Indolines | First example of enzymatic intramolecular aryl nitrene C(sp³)–H insertion. acs.org |
| Biocatalysis | Carboxylic Acid Reductases (CARs) rsc.org | Indole-2-carboxylate | Indole-2-carbaldehyde/alcohol | Selective reduction of carboxylic acids to aldehydes or alcohols under mild conditions. rsc.org |
Chemical Transformations and Derivatization Strategies of Indoline 1 Carboxylic Acid
Esterification and Amidation Reactions of Indoline-1-carboxylic Acid
The carboxylic acid moiety at the N-1 position of indoline (B122111) is, in essence, a carbamate (B1207046) functional group. The formation of esters and amides at this position is fundamental to creating the indoline-1-carboxylate scaffold itself. These reactions typically involve the N-acylation of indoline with appropriate reagents. For instance, a variety of indole-1-carboxylic acid aryl esters have been synthesized using indole (B1671886) and substituted phenols as starting materials. researchgate.net Similarly, ethyl and other alkyl esters of indole-1-carboxylic acid are common synthetic intermediates. mdpi.comnist.gov
The synthesis of 3-carbamoylmethyl-indole-1-carboxylic acid ethyl ester has been achieved through a Friedel–Crafts type cyclocondensation, demonstrating the stability and retention of the N-ethoxycarbonyl group during the formation of the indole ring system. mdpi.com This N-ethoxycarbonyl group can later be quantitatively removed if necessary. mdpi.com
While direct esterification or amidation of a pre-existing this compound is less common, the conversion of carboxylic acid groups at other positions on the indoline ring is a well-established strategy. For example, indole-3-carboxylic acids can be converted to their corresponding carboxazides and subsequently transformed into N-(indol-3-yl)amides. rsc.org In a similar vein, the synthesis of various diaminoindoles involves the condensation of indole carboxylic acids with other reagents. acs.org An efficient one-pot method for the N-acylation of less nucleophilic N-heterocycles, including indoles, with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system, providing high yields of N-acyl heterocycles. asiaresearchnews.com
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Indole and Substituted Phenols | Not specified | Indole-1-carboxylic acid aryl esters | researchgate.net |
| (3-Carbamoyl-2-oxo-propyl)-phenyl-carbamic acid ethyl ester | Polyphosphoric acid, 80 °C | 3-Carbamoylmethyl-indole-1-carboxylic acid ethyl ester | mdpi.com |
| Indazole and Carboxylic Acids | DMAPO/Boc2O | N1-Acyl indazoles | researchgate.net |
| 4-(((Benzyloxy)carbonyl)amino)-1H-indole-3-carboxylic acid | Triethylamine, DPPA, DCM | Corresponding acyl azide (B81097) for further amidation | acs.org |
Selective N-Functionalization of the Indoline Ring System
The nitrogen atom in the indoline ring is a key site for functionalization. In this compound, the nitrogen is already part of a carbamate group, which can be viewed as a protecting group. Many N-functionalization strategies, therefore, involve the modification, removal, or replacement of this N-carboxyl moiety.
One prominent strategy involves the aromatization of the indoline ring to form an indole, which can then undergo further N-functionalization. For example, 1-substituted indoles can be synthesized from indoline carboxylic acid through a process of aromatization followed by a C–N cross-coupling reaction with various aryl halides, often catalyzed by recyclable nano copper oxide.
Furthermore, the N-acyl group can be completely removed to liberate the N-H bond for subsequent reactions. For instance, the ethoxycarbonyl group at position 1 can be quantitatively removed using t-BuNH₂. mdpi.com This allows for the introduction of a wide range of substituents onto the nitrogen atom. The synthesis of 1-substituted indoles can also be achieved through vapor-phase reactions of N-substituted anilines with glycols or epoxides over solid catalysts. rsc.org
Regioselective Functionalization of the Indoline Carboxylic Acid Framework
Beyond the nitrogen atom, the carbocyclic ring of the indoline framework presents opportunities for regioselective functionalization. The nature of the substituent on the nitrogen atom plays a crucial role in directing these transformations.
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of the indoline ring. rsc.org The N-acyl or other N-directing groups on the indoline nitrogen are instrumental in achieving high selectivity, particularly at the C7 position. nih.gov
Rhodium catalysts have been extensively used for the C7-functionalization of N-acyl indolines. For example, rhodium(III)-catalyzed reactions enable the regioselective C-H alkenylation and alkynylation of indolines using a removable pyridinyl directing group. rsc.org Similarly, rhodium-catalyzed C7-thiolation and selenation have been achieved using disulfides and diselenides. acs.org The N-pivaloyl group has also proven to be an effective directing group for rhodium-catalyzed C7-alkenylation with acrylates, styrenes, and vinyl sulfones. nih.govresearchgate.net
Ruthenium(II) catalysts have been employed for the C7-amidation of indolines using dioxazolones as environmentally benign amidating agents. acs.org Cobalt catalysts have also been utilized for the C7 C-C coupling of indolines with aziridines, merging C-H activation and ring-opening strategies. sci-hub.se These methods provide direct access to C7-functionalized indolines, which are valuable precursors for biologically active molecules. nih.gov
| Reaction Type | Catalyst/Reagents | Directing Group | Position | Reference |
|---|---|---|---|---|
| Alkoxycarbonylation/Acylation | Rhodium catalyst, Anhydrides | Pyrimidinyl | C7 | nih.gov |
| Alkenylation | [RhCpCl2]2 | Pivaloyl | C7 | nih.govresearchgate.net |
| Alkenylation/Alkynylation | Rh(III) catalyst | Pyridinyl | C7 | rsc.org |
| Thiolation/Selenation | Rh(III) catalyst, Disulfides/Diselenides | Pyrimidyl | C7 | acs.org |
| Amidation | Ru(II) catalyst, Dioxazolone | Amide | C7 | acs.org |
| C-C Coupling with Aziridines | CpCo(III) catalyst | Pyrimidyl | C7 | sci-hub.se |
The electronic properties of the substituent on the indoline nitrogen dictate the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring. The nitrogen atom in an unsubstituted indoline is an electron-donating group, thus activating the aromatic ring and directing incoming electrophiles to the ortho and para positions (C7 and C5, respectively).
However, when the nitrogen is acylated, as in this compound and its derivatives, the N-acyl group acts as an electron-withdrawing and deactivating group. wikipedia.orglibretexts.org This deactivation reduces the nucleophilicity of the aromatic ring and directs incoming electrophiles to the meta position (C6). organicchemistrytutor.comminia.edu.eg This is in stark contrast to the parent indole molecule, where electrophilic substitution overwhelmingly favors the C3 position of the pyrrole (B145914) ring. wikipedia.orgbhu.ac.inresearchgate.net If the C3 position is blocked, substitution may occur at other positions, including C2 or on the carbocyclic ring. bhu.ac.inresearchgate.net For N-acyl indoline derivatives, the deactivating nature of the N-acyl group makes electrophilic substitution less favorable than on an unsubstituted indoline, but when it occurs, it is directed to the C6 position.
Stereoselective Synthesis and Chiral Induction in Indoline Carboxylic Acid Derivatives
While this compound itself is achiral, its framework is a valuable platform for the synthesis of chiral molecules. Stereoselective strategies focus on creating one or more stereocenters on the indoline ring, often at the C2 and C3 positions.
One powerful approach is the dearomative functionalization of indoles to generate highly substituted indolines. For example, an intramolecular alkyne iminium ion cyclization of vinylogous carbamates derived from o-alkynyl anilines can lead to the stereoselective formation of trans-2,3-disubstituted indolines. rsc.org Chemoenzymatic processes have also been employed for the kinetic resolution of racemic 2,3-disubstituted indolines, using lipases to achieve excellent stereodiscrimination. nih.gov
Asymmetric catalysis provides another major route to chiral indolines. Chiral aminophosphines have been used as organocatalysts in double-Michael additions to synthesize indolines with moderate asymmetric induction. mdpi.com The enantioselective synthesis of 2-aryl-3,3-disubstituted indolines has been achieved through a deracemization process involving borane-catalyzed hydrogenation and chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation. acs.org Furthermore, ruthenium-catalyzed enantioselective hydroarylation, using a transient chiral directing group, has been developed to access optically active 3,4-disubstituted indoline derivatives. thieme-connect.comthieme-connect.com These methods highlight the versatility of the indoline scaffold in constructing complex, stereochemically defined molecules that are of significant interest in medicinal chemistry. ccspublishing.org.cnresearchgate.net
| Method | Key Reagents/Catalyst | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Alkyne Iminium Ion Cyclization | Vinylogous carbamates from o-alkynyl anilines | trans-2,3-Disubstituted indolines | High diastereoselectivity | rsc.org |
| Chemoenzymatic Kinetic Resolution | Candida antarctica lipase (B570770) type A | Enantiomerically enriched 2,3-disubstituted indolines | Excellent stereodiscrimination | nih.gov |
| Organocatalytic Double-Michael Addition | Chiral aminophosphines | Chiral indolines | Moderate enantioselectivity | mdpi.com |
| Deracemization via Asymmetric Transfer Hydrogenation | Chiral phosphoric acid, Borane | Enantiomerically enriched 2-aryl-3,3-disubstituted indolines | Up to 92% ee | acs.org |
| Ru-Catalyzed Enantioselective Hydroarylation | [Ru(p-cymene)Cl2]2, Chiral amine additive | Optically active 3,4-disubstituted indolines | High enantioselectivity | thieme-connect.comthieme-connect.com |
Reactivity and Mechanistic Studies of Indoline 1 Carboxylic Acid
Mechanistic Investigations of Indoline-1-carboxylic Acid Forming Reactions
The formation of this compound and its derivatives can be achieved through various synthetic routes, with the mechanism often depending on the starting materials and reaction conditions. One common approach involves the reduction of the corresponding indole-2-carboxylic acid. bhu.ac.in This reduction can be accomplished using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid, which selectively reduce the heterocyclic ring to yield the indoline (B122111) structure. bhu.ac.in
Another significant pathway is the Fischer indole (B1671886) synthesis, which can be adapted to produce indole-2-carboxylic acid, a direct precursor to indoline-2-carboxylic acid. This classic method involves the reaction of a phenylhydrazine (B124118) with pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid. wikipedia.org The subsequent reduction of the indole ring furnishes the indoline derivative.
Furthermore, the Reissert indole synthesis provides a multi-step pathway that culminates in the formation of indole-2-carboxylic acid, which can then be reduced. bhu.ac.in This process begins with the condensation of o-nitrotoluene with an oxalic ester, followed by reduction of the nitro group and cyclization. bhu.ac.in
More contemporary methods, such as those employing copper-catalyzed intramolecular amination, offer alternative routes. clockss.org A proposed mechanism for the formation of indole-2-carboxylic acid esters and amides involves the ring opening of a starting material to form an intermediate that coordinates with a copper(I) catalyst. clockss.org This is followed by the formation of a transient Cu(III) species, which then undergoes reductive elimination to yield the indole derivative. clockss.org
The biosynthesis of indole derivatives, which can serve as precursors, originates from the shikimate pathway via anthranilate. wikipedia.org Tryptophan, a key intermediate in this pathway, can be metabolized by tryptophanase to produce indole. wikipedia.org
Role of the Carboxylic Acid Moiety in Directing Group Chemistry and Reactivity
The carboxylic acid group in this compound and related indole carboxylic acids plays a crucial role as a directing group in various chemical transformations, particularly in metal-catalyzed C-H functionalization reactions. This directing ability allows for regioselective modifications of the indoline or indole core that would otherwise be difficult to achieve.
In palladium-catalyzed reactions, the carboxylic acid can direct C-H activation. For instance, in the synthesis of bis(indolyl)methanes, the carboxylic acid group at the C5-position of indole-5-carboxylic acid directs the (η3-benzyl)palladium(II) complex to activate the C-H bond at the C3-position. mdpi.com This leads to selective C3-benzylation. mdpi.com Similarly, ruthenium-catalyzed C-H arylation of indole carboxylic acids allows for selective functionalization at the C4, C5, C6, and C7 positions of the fused benzene (B151609) ring, a departure from the typical reactivity observed at the C2 and C3 positions. nih.gov The carboxylate group coordinates to the metal catalyst, bringing it in proximity to the ortho C-H bonds of the benzene ring and facilitating their activation. nih.gov
The directing effect of the carboxylic acid is also evident in rhodaelectro-catalyzed reactions. In the synthesis of pyrano[3,4-b]indol-1(9H)-ones from indole-2-carboxylic acids and alkenes, the weakly coordinating carboxyl group is utilized twice to direct the activation of C-H bonds throughout the reaction. acs.org This dual-directing role is essential for the success of the double dehydrogenative Heck reaction.
Furthermore, the N-acyl group in N-acylindolines, which can be derived from this compound, acts as a directing group for C-H oxidation reactions. nsf.gov Palladium-catalyzed C7-acetoxylation of indolines is guided by various N1-acyl groups, including benzoyl and acetyl groups. nsf.gov
The table below summarizes the directing group effects of the carboxylic acid moiety in different reactions.
| Reaction | Catalyst | Directing Group Position | Functionalized Position(s) |
| C3-Benzylation | Palladium | C5 | C3 |
| C-H Arylation | Ruthenium | C4, C5, C6, C7 | C7, C6, C5, C4 (ortho to COOH) |
| Dehydrogenative Heck | Rhodium (electro) | C2 | C3 and subsequent lactonization |
| C7-Acetoxylation | Palladium | N1 (as N-acyl) | C7 |
Kinetic Isotope Effect (KIE) and Deuterium (B1214612) Labeling Studies in Indoline Carboxylic Acid Transformations
Kinetic isotope effect (KIE) and deuterium labeling studies are powerful tools for elucidating the mechanisms of reactions involving indoline carboxylic acids and their derivatives. These studies provide insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.
In the context of decarboxylation of indole-3-carboxylic acids, a precursor to some indoline derivatives, studies have revealed a kinetic solvent isotope effect (KSIE) when the reaction is performed in D₂O instead of H₂O. For the gold(III)-catalyzed protodecarboxylation, a KSIE of 2.7 was observed, suggesting the involvement of a proton transfer from the solvent in the transition state. nih.gov Similarly, acid-catalyzed decarboxylation of indole-3-carboxylic acids and its derivatives in D₂O showed primary isotope effects for proton transfer from the solvent to the substrate in the range of 2.23–2.72. rsc.org These findings are consistent with an A-SE2 mechanism involving a zwitterionic intermediate. rsc.org
Computational studies have further explored the KIE in the decarboxylation of indole-3-carboxylic acids. These models have been used to investigate the role of general acid catalysis and the structure of the transition state. ic.ac.ukic.ac.uk The calculated KIE values can be compared with experimental data to validate proposed mechanisms. ic.ac.uk
Deuterium labeling has also been instrumental in understanding the photorelease of carboxylic acids from 1-acyl-7-nitroindolines. nih.gov The use of deuterium-labeled compounds helps to track the fate of specific hydrogen atoms during the photochemical reaction, supporting a proposed mechanism that involves an intramolecular transfer of the acetyl group. nih.gov
Furthermore, deuterium labeling is employed in the synthesis of deuterated organic compounds where indoline carboxylic acids can be intermediates or starting materials. For example, palladium(0)/benzoic acid catalysis in the presence of D₂O allows for the synthesis of highly deuterated molecules through sequential H/D scrambling. rsc.org Microwave-assisted decarboxylation of indole-2-carboxylic acid in the presence of a deuterium source is an efficient method for preparing deuterium-labeled indoles.
The table below presents some experimentally observed and computationally predicted KIE values for reactions involving indole carboxylic acid derivatives.
| Reaction | Substrate | Isotope Effect | Value | Reference |
| Gold(III)-catalyzed protodecarboxylation | Indole-3-carboxylic acid | KSIE (kH₂O/kD₂O) | 2.7 | nih.gov |
| Acid-catalyzed decarboxylation | Indole-3-carboxylic acid | Primary Isotope Effect | 2.23–2.72 | rsc.org |
| Acid-catalyzed decarboxylation | 2-Methylindole-3-carboxylic acid | Primary Isotope Effect | 2.23–2.72 | rsc.org |
| Acid-catalyzed decarboxylation | 5-Chloroindole-3-carboxylic acid | Primary Isotope Effect | 2.23–2.72 | rsc.org |
Electrochemical Reaction Mechanisms Involving Indoline Carboxylic Acids
The electrochemical behavior of indoline carboxylic acids and their indole counterparts has been a subject of investigation to understand their redox properties and reaction mechanisms. These studies often employ techniques like cyclic voltammetry to probe the oxidation and reduction processes.
The electrochemical oxidation of indole-5-carboxylic acid in acetonitrile (B52724) leads to the formation of an insoluble trimer that deposits on the electrode surface. rsc.orgcapes.gov.br Further oxidation of this trimer results in a polymer composed of linked trimer units. rsc.orgcapes.gov.br The redox reactions of these polymer layers involve the oxidation and reduction of the trimer centers, with limited electronic delocalization between them. rsc.orgcapes.gov.br
In the context of synthetic applications, rhodaelectro-catalyzed reactions of indole-2-carboxylic acids with alkenes demonstrate the role of electrochemistry in driving complex transformations. acs.org In this process, an electric current is applied under exogenous oxidant-free conditions in an undivided cell to facilitate a double dehydrogenative Heck reaction. acs.org Cyclic voltammetry studies of the starting materials can provide insights into their reduction potentials and the role of different components in the electrochemical process. acs.org For instance, the reduction peak potential for N-methylindole-2-carboxylic acid has been observed at -2.04 V versus a silver/silver chloride electrode. acs.org
Electrochemical methods can also be used to initiate C-H amination reactions. The initial anodic oxidation of an indole can generate an indole cation radical intermediate, which then undergoes further reactions. beilstein-journals.org While direct indoline electro-oxidation can lead to dimerization, redox catalysis can be employed to steer the reaction towards the desired product, such as the formation of an indole from an indoline. researchgate.net
Aromatization Reactions of this compound to Indole Derivatives
The aromatization of the indoline ring to an indole ring is a key transformation in the chemistry of this compound and its derivatives. This process, often a dehydrogenation, can be achieved using various reagents and catalysts.
A common method for the aromatization of indolines is oxidation. Reagents such as 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ) are effective for the oxidative decarboxylative aromatization of N-alkylindoline-2-carboxylic acids to yield N-alkyl indoles. sioc-journal.cn This metal-free method is mild and can be part of a one-pot synthesis starting from indoline carboxylic acid and alkyl halides. sioc-journal.cn
Transition metal catalysts are also widely used for the dehydrogenation of indolines. Palladium on carbon (Pd/C) is a classic catalyst for this purpose. researchgate.net Nano copper oxide has been developed as a recyclable catalyst for a one-pot synthesis of N-substituted indoles from indoline or indoline carboxylic acid. researchgate.netresearchgate.net This process involves the aromatization of the indoline followed by a C-N cross-coupling reaction with aryl halides. researchgate.net
The choice of oxidant and reaction conditions can be crucial for the success of the aromatization. For example, in the synthesis of N-substituted indoles, the use of a copper catalyst with cesium carbonate as a base in dimethyl sulfoxide (B87167) (DMSO) at 80 °C has proven effective. researchgate.net
The table below lists some reagents and catalysts used for the aromatization of indoline derivatives.
| Reagent/Catalyst | Substrate | Product | Reference |
| 2,3-Dicyano-5,6-dichlorobenzoquinone (DDQ) | N-Alkylindoline-2-carboxylic acids | N-Alkyl indoles | sioc-journal.cn |
| Nano Copper Oxide / Cs₂CO₃ | Indoline/Indoline carboxylic acid and Aryl halides | N-Aryl indoles | researchgate.net |
| Palladium on Carbon (Pd/C) | Indolines | Indoles | researchgate.net |
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of indoline-1-carboxylic acid derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms. For the indoline (B122111) core, the protons of the dihydro-pyrrole ring typically appear as multiplets in the aliphatic region, while the aromatic protons of the benzene (B151609) ring resonate in the downfield region. The chemical shifts are influenced by the substitution pattern on both the aromatic ring and the nitrogen atom. For instance, in indoline, the -CH₂-CH₂- protons typically show signals around 3.0-3.5 ppm and 3.5-4.0 ppm, respectively. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum (typically >170 ppm). The carbons of the aromatic ring appear in the approximate range of 110-150 ppm, while the aliphatic carbons of the indoline ring are observed at higher field strengths. chemicalbook.com For example, in indoline itself, the C2 and C3 carbons appear at approximately 47 and 30 ppm, respectively. chemicalbook.com
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive structural assignments.
COSY experiments identify proton-proton (H-H) spin-spin coupling networks, confirming the connectivity of adjacent protons.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.
HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton, including the placement of substituents. researchgate.net
Detailed NMR analyses of various indole (B1671886) and indoline derivatives have been extensively reported, providing a robust database for the structural characterization of new analogues. rsc.orgspectrabase.comyoutube.comresearchgate.net
| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |
| Aromatic-H | 6.8 - 7.8 | Carbonyl (C=O) | >170 |
| N-CH₂ | 3.5 - 4.5 | Aromatic-C | 110 - 150 |
| C-CH₂ | 2.9 - 3.5 | N-C H₂ | 45 - 55 |
| COOH | 10.0 - 13.0 (broad) | C-C H₂ | 28 - 38 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of specific bonds. The IR spectrum of this compound is dominated by characteristic absorptions of the carboxylic acid and the indoline moiety.
O-H Stretch: A very broad and strong absorption is typically observed in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. ajol.info
C=O Stretch: A strong, sharp band corresponding to the carbonyl stretch of the carboxylic acid appears in the range of 1680-1710 cm⁻¹. researchgate.net
C-N Stretch: The C-N stretching vibration of the indoline ring is typically found around 1200-1350 cm⁻¹.
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. rsc.org
N-H Stretch: For comparison, the parent indoline shows a characteristic N-H stretch around 3400 cm⁻¹. chemicalbook.com This band is absent in N-substituted this compound.
Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric bonds.
The symmetric stretching of the aromatic ring often gives a strong signal in the Raman spectrum.
Low-frequency Raman spectroscopy can be used to study the collective vibrations of molecules in the crystalline state, providing insights into polymorphism. researchgate.netnih.gov
Studies on related molecules like indomethacin (B1671933) and various indole derivatives have demonstrated the power of IR and Raman spectroscopy in confirming functional groups and investigating intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.combeilstein-archives.org
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium-Weak |
| Indoline | C-N stretch | 1200 - 1350 | Medium |
X-ray Crystallography for Absolute Structure Determination of Indoline Carboxylic Acid Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. jyu.fi By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be generated.
This method provides unequivocal proof of the molecular structure, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The exact spatial orientation of the different parts of the molecule.
Stereochemistry: The absolute configuration of chiral centers.
Supramolecular structure: The arrangement of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonding and π-stacking. mdpi.comnih.gov
Numerous studies on derivatives of indole carboxylic acid have utilized X-ray crystallography to confirm their synthesized structures and to understand their binding interactions with biological targets. nih.govnih.govacs.org For example, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid reveals the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups. mdpi.comnih.gov Similarly, crystal structures of indazole carboxylic acid derivatives have confirmed isomeric structures and detailed the hydrogen-bonding networks that define their solid-state architecture. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass of the molecular ion, which allows for the determination of the elemental formula of the compound. mdpi.com The molecular weight of this compound (C₉H₉NO₂) is 163.17 g/mol .
Fragmentation Analysis: In electron ionization (EI-MS), the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation pattern of this compound would be expected to show key losses:
Loss of COOH: A prominent fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a mass loss of 45 Da). libretexts.orgmiamioh.edu
Loss of H₂O: The loss of a water molecule (18 Da) can also occur. cdnsciencepub.com
Decarboxylation: The loss of CO₂ (44 Da) is another common fragmentation pathway.
The fragmentation of various indole and indazole carboxylic acid derivatives has been studied, showing that the specific fragmentation pathways can help in the structural identification of isomers and substituted analogues. cdnsciencepub.comspectrabase.comresearchgate.net
| Ion | m/z (expected) | Description |
| [M]⁺ | 163 | Molecular Ion |
| [M - COOH]⁺ | 118 | Loss of carboxyl group |
| [M - H₂O]⁺ | 145 | Loss of water |
| [M - CO₂]⁺ | 119 | Decarboxylation |
Specialized Spectroscopies (e.g., Electron Paramagnetic Resonance for Radical Intermediates)
In certain chemical or biological processes, indoline derivatives can form radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals.
EPR spectroscopy provides information about the electronic structure and environment of the radical species. washington.edu While stable, closed-shell molecules like this compound are EPR-silent, their radical cations or other radical intermediates generated during oxidation or other reactions can be studied. nih.gov
For example, studies on the oxidation of indole acetic acid have used EPR in conjunction with spin trapping techniques to identify the formation of skatole carbon-centered free radicals. nih.gov Furthermore, in-situ electrochemical EPR has been employed to investigate the structure and properties of indole radical cations, which are key intermediates in electrochemical reactions. nih.govresearchgate.net These studies reveal that the spin density in tryptophan-based radicals is often delocalized over the indole ring. nsf.gov This technique is crucial for understanding reaction mechanisms that proceed via radical pathways, providing insights that are inaccessible by other spectroscopic methods.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Indoline (B122111) Carboxylic Acids
Density Functional Theory (DFT) has become a important method for studying the electronic structure and reactivity of indoline carboxylic acids. researchgate.net DFT calculations, often using functionals like B3LYP, allow for the detailed analysis of molecular orbitals, electron density distribution, and electrostatic potential.
Studies on indole-2-carboxylic acid, a closely related isomer, have utilized DFT to understand its structural and electronic properties. ajol.info These calculations reveal the electron-rich nature of the indole (B1671886) ring system and the electron-withdrawing effect of the carboxylic acid group. The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's electronic properties and potential for reactivity, such as electrophilic substitution. ajol.info The energy gap between HOMO and LUMO is a key parameter in determining the molecule's bioactivity, with a smaller gap suggesting a higher probability of intramolecular charge transfer. ajol.info
Natural Bond Orbital (NBO) analysis, a feature of DFT studies, helps to quantify interactions between orbitals, such as the delocalization of electron density. doi.orgnih.gov For instance, in indole-3-carboxylate, NBO analysis has been used to understand the electronic characteristics. doi.org In derivatives of (S)-indoline-2-carboxylic acid, NBO analysis has been employed to estimate interactions that influence conformational preferences. nih.gov
The reactivity of indoline carboxylic acids can be predicted using conceptual DFT, which defines parameters like electronegativity and the Fukui function. researchgate.net The Fukui function helps identify the most reactive sites within the molecule for different types of reactions. ajol.info For example, in site-selective C-H functionalization of indoles, DFT-based transition state analysis has been crucial in understanding the mechanisms that control selectivity. nih.gov
Table 1: Calculated Energy Values for Indole-2-carboxylic Acid (ID2CA) using DFT (B3LYP/6-311++G(d,p)) ajol.info
| Parameter | Gas Phase | DMSO | Methanol | Water |
| HOMO (eV) | -6.258 | -6.168 | -6.168 | -6.162 |
| LUMO (eV) | -1.840 | -1.800 | -1.800 | -1.800 |
| Energy Gap (eV) | 4.418 | 4.368 | 4.368 | 4.362 |
| SCF Energy (Hartrees) | -552.554 | -552.560 | -552.560 | -552.560 |
Thermochemical Calculations and Energetic Analysis of Indoline Carboxylic Acid Isomers
Thermochemical calculations provide fundamental data on the stability and energy of different isomers of indoline carboxylic acid. High-level computational methods, such as the G3(MP2) composite level, are employed to achieve reliable estimates of thermochemical parameters. nih.gov
A study on indole carboxylic acid isomers, including indole-2-carboxylic acid and indole-3-carboxylic acid, determined their standard molar enthalpies of formation in the gaseous phase. nih.gov These calculations, which often complement experimental data from techniques like combustion calorimetry, are crucial for understanding the relative stabilities of the isomers. nih.gov The agreement between calculated and experimental values lends confidence to the theoretical predictions for isomers that have not been studied experimentally. nih.gov
The energetic effect of introducing a carboxylic acid group to the indole ring has been a subject of investigation. nih.gov Such studies have revealed an enthalpic stabilization in indole and pyrrole (B145914) derivatives compared to other similar molecular systems. nih.gov
Conformational analysis through computational methods also contributes to the energetic understanding of these molecules. By calculating the energies of different conformers, researchers can identify the most stable structures. For instance, in indole-2-carboxylic acid, the conformer with the carboxylic acid group in a specific orientation relative to the N-H group was found to be the most stable. studylib.net
Table 2: Calculated Standard Gas-Phase Enthalpy of Formation (ΔfH°(g)) for Indole Carboxylic Acid Isomers at 298.15 K nih.gov
| Compound | ΔfH°(g) (kJ·mol⁻¹) |
| Indole-2-carboxylic acid | -223.6 ± 0.8 |
| 1-Methylindole-2-carboxylic acid | -223.7 ± 0.8 |
| 3-Methylindole-2-carboxylic acid | -251.6 ± 1.0 |
| Indole-3-carboxylic acid | -227.1 ± 1.1 |
| 1-Methylindole-3-carboxylic acid | -238.0 ± 1.0 |
| 2-Methylindole-3-carboxylic acid | -267.2 ± 1.0 |
Molecular Dynamics Simulations and Conformational Analysis of Indoline Carboxylic Acid Derivatives
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational flexibility and dynamic behavior of indoline carboxylic acid derivatives in various environments. These simulations provide insights into the range of accessible conformations and the timescales of transitions between them.
For derivatives of (S)-indoline-2-carboxylic acid, a mimetic of both proline and phenylalanine, computational studies have been conducted to understand their conformational properties. nih.govacs.org These studies have shown that such derivatives have a notable tendency to adopt a cis amide isomer conformation, particularly in polar solvents, which is opposite to the general preference of proline for the trans isomer. nih.govresearchgate.netunipi.it This makes indoline-2-carboxylic acid a promising candidate for designing novel secondary structures in peptides and other materials. nih.govresearchgate.netunipi.it
Conformational analysis, often initiated by systematic searches using force fields like the Merck Molecular Force Field (MMFF), helps identify low-energy conformations. acs.org These initial structures are then typically optimized using more accurate quantum mechanical methods like DFT. acs.org The relative stabilities of different conformers, such as those arising from the rotation of the carboxylic acid group or amide bond isomerization, can be evaluated in different solvents using continuum solvation models. nih.govacs.org
MD simulations have also been employed to investigate the binding of indoline carboxylic acid derivatives to biological targets. For example, simulations have been used to study the interaction of N-arylsulfonyl-indole-2-carboxamide derivatives with fructose-1,6-bisphosphatase, revealing changes in conformation upon binding. mdpi.com Similarly, MD simulations of indole-3-carboxylic acid conjugates with dipeptide motifs have been used to explore their binding affinities and conformational flexibility with DNA gyrase and lanosterol-14-alpha demethylase. rsc.org
Table 3: Computed Relative Free Energies (kcal/mol) of Ac-(2S)-Ind-OMe Conformers in Different Solvents nih.gov
| Solvent | C1 | C2 | T1 | T2 | K(trans/cis) |
| Benzene (B151609) | 0.0 | 0.1 | 0.4 | 0.4 | 0.55 |
| CHCl₃ | 0.0 | 0.0 | 0.5 | 0.6 | 0.63 |
| THF | 0.0 | -0.2 | 0.8 | 0.7 | 0.49 |
| DMSO | 0.0 | -0.3 | 1.1 | 0.8 | 0.38 |
Prediction of Spectroscopic Properties and Vibrational Frequencies
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of indoline carboxylic acids, including their vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific spectral features to molecular vibrations or electronic transitions.
The calculation of harmonic vibrational frequencies, infrared intensities, and Raman scattering activities is a standard output of DFT calculations. doi.org For indole-2-carboxylic acid and its derivatives, theoretical vibrational spectra have been computed and compared with experimental data, showing good agreement. ajol.infostudylib.net By analyzing the potential energy distribution (PED), researchers can make detailed assignments of vibrational modes. doi.org For instance, the characteristic stretching vibrations of the carboxylic acid group, such as the C=O and O-H stretches, can be identified and their positions predicted.
Theoretical calculations have also been instrumental in understanding the electronic spectra of indoline carboxylic acids. Time-dependent DFT (TD-DFT) is a common method for calculating excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in UV-Vis spectra. ajol.infoacs.org Studies on indoline and indoline-2-carboxylic acid have used TD-DFT to assign the observed electronic transitions, such as the ¹Lₐ and ¹Lₑ states. acs.org The effect of solvent on the electronic spectra can also be modeled, providing insights into how the environment influences the electronic properties of the molecule. ajol.info
Furthermore, computational methods can predict other spectroscopic parameters, such as NMR chemical shifts. The agreement between calculated and experimental spectroscopic data serves as a validation of the computational model, increasing confidence in other predicted molecular properties.
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Indole-2-carboxylic Acid
| Experimental (IR) studylib.net | Calculated (B3LYP) studylib.net | Assignment studylib.net |
| 3386 | 3550 | ν(N-H) |
| 3065-2545 | - | ν(O-H) |
| 1672 | 1754 | ν(C=O) |
| 1539 | 1547 | δ(N-H) |
| 1461 | 1469 | ν(C-C) |
| 1313 | 1319 | ν(C-N) + δ(C-H) |
| 746 | 749 | γ(C-H) |
ν: stretching, δ: in-plane bending, γ: out-of-plane bending
Quantum Chemical Insights into Reaction Pathways and Transition States
Quantum chemical calculations provide deep insights into the mechanisms of chemical reactions involving indoline carboxylic acids by mapping out reaction pathways and characterizing the structures and energies of transition states. nih.gov These theoretical investigations are crucial for understanding reaction kinetics and selectivity.
DFT calculations are a primary tool for exploring reaction mechanisms. For example, in the iridium-catalyzed C-H functionalization of indoles, DFT has been used to study the concerted metalation-deprotonation (CMD) mechanism. nih.gov By calculating the energies of intermediates and transition states, researchers can determine the rate-determining step and understand the factors that control regioselectivity (e.g., C2 vs. C7 functionalization). nih.gov
The study of cycloaddition reactions involving indoline derivatives has also benefited from quantum chemical calculations. researchgate.net Theoretical models can predict the regioselectivity and stereoselectivity of these reactions by analyzing the energies of different possible transition states. researchgate.net
Furthermore, computational studies can elucidate the photophysics and photochemistry of these molecules. For indole-2-carboxylic acid, ab initio calculations have been combined with spectroscopic experiments to explore excited-state reaction pathways, such as proton transfer. rsc.orgresearchgate.net These studies can identify changes in molecular structure and dipole moment in the excited state, providing a rationale for the observed photochemical behavior. researchgate.net
By providing a detailed picture of the energy landscape of a reaction, quantum chemical calculations can guide the design of new catalysts and reaction conditions to achieve desired outcomes.
Table 5: Calculated Reaction Barriers (kcal/mol) for C-H Cleavage in an Iridium-Catalyzed Reaction of an Indole Substrate nih.gov
| Reaction Step | ΔG‡ |
| C2-H Cleavage (from agostic complex II) | 6.1 |
| C7-H Cleavage (from agostic complex III) | 8.8 |
Synthetic Applications and Chemical Utility
Indoline-1-carboxylic Acid as a Versatile Synthetic Intermediate and Building Block
This compound serves as a highly adaptable synthetic intermediate, primarily due to the presence of the carboxylic acid group and the indoline (B122111) core. The carboxylic acid moiety provides a handle for various chemical transformations, including esterification and amidation, allowing for the attachment of diverse functional groups. cymitquimica.com This versatility is crucial for the synthesis of biologically active compounds and for creating building blocks in organic synthesis. cymitquimica.com
The indoline structure itself, a fused benzene (B151609) and pyrrole (B145914) ring system, is a common motif in many natural products and pharmaceuticals. cymitquimica.comresearchgate.net The ability to modify both the carboxylic acid group and the aromatic ring of the indoline scaffold allows for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, derivatives such as tert-butyl 4-aminoindoline-1-carboxylate are key intermediates in the synthesis of therapeutic agents targeting neurological disorders and cancer. chemimpex.com
The strategic placement of substituents on the indoline ring can significantly influence the properties of the final molecule. This makes this compound and its analogues valuable starting materials for creating libraries of compounds with diverse biological activities. chemimpex.comnih.gov
Design and Synthesis of Complex Polycyclic Systems Incorporating the Indoline Carboxylic Acid Scaffold
The indoline carboxylic acid scaffold is a valuable starting point for the construction of intricate polycyclic systems. acs.orgacs.org These complex architectures are often found in natural products with significant biological activity. researchgate.net Various synthetic strategies have been developed to utilize the inherent reactivity of the indoline core to build fused and bridged ring systems.
One common approach involves cycloaddition reactions, where the dearomatization of the indole (B1671886) ring system leads to the formation of structurally complex and stereoselective products. acs.org For example, Zn(II)-catalyzed divergent [3 + 2] and [4 + 2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been employed to synthesize functionalized polycyclic indolines. acs.org The outcome of these reactions can be controlled by the nature and type of substituents on the starting materials, showcasing the tunability of this synthetic approach. acs.org
Gold-catalyzed cascade reactions have also proven effective in the enantioselective synthesis of architecturally complex polycyclic fused indolines. acs.org These methods allow for the chemo-, regio-, and stereodefined construction of highly functionalized tetracyclic fused furoindolines and dihydropyranylindolines. acs.org The ability to control the stereochemistry of these complex molecules is paramount for their application in medicinal chemistry.
Visible-light-induced dearomative annulation of indoles represents another modern strategy for accessing fused and spiro indolines stereoselectively. acs.org These photocatalytic methods offer mild reaction conditions for constructing complex polycyclic frameworks. acs.org
Precursors for Diverse Indole Derivatives and Aromatization Reactions
This compound and its non-carboxylated parent compound, indoline, are excellent precursors for the synthesis of a wide variety of indole derivatives through aromatization reactions. researchgate.netmdpi.com The conversion of the saturated indoline core to the aromatic indole system is a key transformation that unlocks access to a vast chemical space of biologically relevant molecules. rsc.org
Aromatization can be achieved through various methods, often involving dehydrogenation. For instance, a praseodymium-catalyzed aerobic dehydrogenative aromatization of saturated N-heterocycles, including indolines, has been shown to be highly effective under mild conditions. organic-chemistry.org Similarly, transition-metal/quinone complexes can catalyze the aerobic dehydrogenation of indolines to the corresponding indoles. organic-chemistry.org
A particularly efficient protocol involves the aromatization of indoline or indoline carboxylic acid followed by a C-N cross-coupling reaction to produce N-substituted indoles. researchgate.net This one-pot, two-step process, often catalyzed by recyclable nano copper oxide, allows for the synthesis of a diverse range of 1-substituted indoles in good to excellent yields. researchgate.netmdpi.com This strategy is highly valuable for creating libraries of N-arylindoles, a common structural motif in many pharmaceuticals. mdpi.com
The ability to perform these transformations in a single pot enhances the efficiency and sustainability of the synthetic process. mdpi.com Furthermore, the use of recyclable catalysts adds to the green chemistry credentials of these methods. researchgate.net
Development of Chemical Probes and Ligands for Molecular Research
This compound and its derivatives are instrumental in the development of chemical probes and ligands for molecular research. frontiersin.orgnih.gov Chemical probes are essential tools for studying protein function, identifying protein-ligand interactions, and screening for new drug leads. frontiersin.orgresearchgate.net These probes typically consist of a ligand for selective binding, a reporter group for detection, and a reactive group for covalent modification of the target protein. frontiersin.orgnih.gov
The indoline scaffold can serve as the core ligand structure, providing selectivity for specific protein targets. The carboxylic acid functionality is particularly useful as it can be readily converted into amides or other functional groups to attach reporter tags or reactive moieties. frontiersin.org For example, carboxylic acid derivatives can be conjugated to amino groups on ligands via amide formation. frontiersin.orgnih.gov
The modular nature of chemical probe synthesis allows for the rapid generation of diverse probe libraries. nih.govresearchgate.net By systematically varying the ligand, reporter, and reactive components, researchers can optimize probes for specific applications. Indoline-based scaffolds have been incorporated into probes targeting a range of proteins, including kinases and dopamine (B1211576) receptors. nih.govnih.gov For instance, substituted 1H-indolyl-carboxylic acid amides have been synthesized and evaluated as selective ligands for the D3 dopamine receptor. nih.gov
The development of such probes is crucial for advancing our understanding of biological processes at the molecular level and for the discovery of new therapeutic agents. chemimpex.comresearchgate.net
Future Research Directions and Opportunities
Development of More Sustainable and Greener Synthetic Routes for Indoline-1-carboxylic Acid
The imperative for environmentally benign chemical processes is driving the development of sustainable methods for synthesizing this compound and its derivatives. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the use of volatile organic solvents. beilstein-journals.org Future research will focus on overcoming these limitations through several key strategies:
Catalysis: The use of nanocatalysts, such as nano copper oxide, offers a recyclable and efficient alternative for key synthetic steps like C-N cross-coupling reactions. researchgate.net Research is also exploring the use of greener catalysts and avoiding metal catalysts altogether. For instance, iodine and bromine have been shown to catalyze the synthesis of related indole (B1671886) compounds in water, and solvent-free conditions using catalysts like nano-TiO2 are being investigated. beilstein-journals.org
Alternative Solvents: The replacement of conventional organic solvents with greener alternatives is a major focus. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents are being explored as reaction media. researchgate.nettandfonline.com PEG, in particular, is attractive due to its low cost, recyclability, biodegradability, and low toxicity. researchgate.net
Energy Sources: Microwave irradiation and ultrasound are being investigated as alternative energy sources to conventional heating, often leading to shorter reaction times and improved yields. tandfonline.com
Atom Economy: Multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing atom economy and reducing waste. An innovative two-step indole-2-carboxamide synthesis has been developed using an Ugi four-component reaction followed by an acid-catalyzed cyclization, which proceeds under mild conditions in ethanol (B145695) without a metal catalyst.
These green chemistry approaches aim to make the synthesis of this compound more cost-effective, safer, and environmentally friendly.
Exploration of Novel Reactivity Patterns and Transformations for this compound
Understanding and expanding the reactivity of this compound is crucial for accessing new chemical space and developing novel derivatives with unique properties. Future research in this area will likely focus on:
Cross-Dehydrogenative Coupling (CDC): CDC reactions are an efficient strategy for forming C-C and C-N bonds. acs.org Developing new CDC methods for this compound using ambient oxygen as the oxidant would be a significant advancement, offering a more convenient and economical approach for laboratory and industrial applications. acs.org
Radical Cation Intermediates: Investigating the structure and reactivity of indoline (B122111) radical cations can lead to the development of new regioselective annulation reactions. researchgate.net By understanding the inherent properties of these intermediates, researchers can design novel electrochemical oxidation conditions to synthesize a variety of fused indolines. researchgate.net
Peptide Synthesis: (S)-Indoline-2-carboxylic acid is known to influence peptide conformation but presents challenges due to its low reactivity. researchgate.net Future work will likely involve exploring various coupling reagents, bases, and solvents to overcome these limitations and enable the efficient incorporation of this non-natural amino acid into longer peptide sequences. researchgate.net This could lead to the development of novel peptides with unique structural and biological properties.
Functionalization: Developing new methods for the selective functionalization of the indoline core is an ongoing area of research. This includes exploring novel N-alkylation and C-H activation strategies to introduce diverse functional groups.
By exploring these novel reactivity patterns, chemists can significantly expand the synthetic utility of this compound and its derivatives.
Integration of this compound Synthesis with Flow Chemistry and High-Throughput Methodologies
The integration of modern automation and high-throughput techniques is set to revolutionize the synthesis and screening of this compound derivatives.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. researchgate.netnih.gov For the synthesis of indoline derivatives, flow chemistry has been successfully employed for heterogeneous catalytic hydrogenation and N-alkylation reactions, significantly reducing reaction times and the use of hazardous reagents. researchgate.net Future research will focus on developing fully automated, multi-step flow syntheses to rapidly generate libraries of this compound analogs. nih.gov This technology is particularly well-suited for process optimization and scale-up. acs.orgmdpi.com
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of reaction conditions in parallel, accelerating the discovery of optimal synthetic routes. acs.org By combining HTE with flow chemistry, researchers can efficiently explore a vast chemical space to identify novel this compound derivatives with desired properties. acs.org This approach is critical for hit-to-lead optimization in drug discovery, enabling the rapid generation of analogs for in vitro testing. nih.gov
The synergy between flow chemistry and high-throughput screening will undoubtedly accelerate the discovery and development of new this compound-based compounds.
Advanced Computational Design and Discovery of Novel this compound Analogues
Computational methods are becoming indispensable tools in the design and discovery of new molecules. For this compound, these approaches can guide synthetic efforts and predict the properties of novel analogues.
Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity of small molecules to a biological target. researchgate.netnih.govnih.gov By screening large virtual libraries of this compound derivatives, researchers can identify promising candidates for synthesis and biological evaluation. nih.gov This approach has been successfully used to identify novel HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold. nih.govnih.gov
Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and reactivity of molecules. acs.orgresearchgate.net These calculations can help to elucidate reaction mechanisms, predict regioselectivity, and understand the stability of different conformations. acs.orgresearchgate.net For example, DFT studies have been used to understand the mechanism of carboxylic acid-promoted indole synthesis and to explain the regioselectivity of electrochemical oxidative indole annulations. acs.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds.
The integration of these computational tools will enable a more rational and efficient approach to the design and discovery of novel this compound analogues with tailored properties for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
